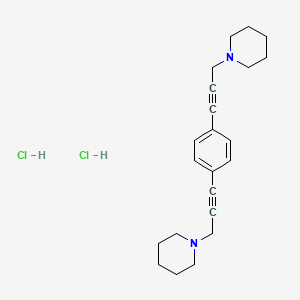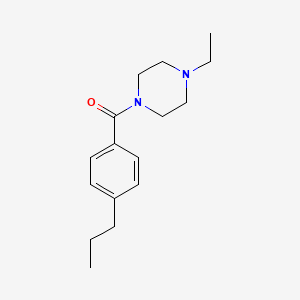
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride is not fully understood. However, studies have suggested that this compound acts as a modulator of ion channels, specifically voltage-gated sodium channels. It has also been suggested that this compound may interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis in cancer cells, inhibit the aggregation of beta-amyloid peptides, and increase the release of dopamine in the brain. It has also been shown to have analgesic and anesthetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride has several advantages for lab experiments. This compound is easy to synthesize and has high purity and yield. It also has a well-defined mechanism of action, which makes it an excellent tool for studying ion channels and neuronal activity. However, this compound also has some limitations. It is not very water-soluble, which can make it challenging to administer in vivo. It also has potential toxic effects, which need to be carefully considered when conducting experiments.
Direcciones Futuras
There are several future directions for the study of 1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of this compound's mechanism of action in more detail, particularly its interaction with ion channels and GABA receptors. Additionally, the development of more water-soluble derivatives of this compound could enhance its potential therapeutic applications.
Métodos De Síntesis
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride is synthesized using a specific method. The synthesis involves the reaction between 1,4-dibromo-2-butyne and 1,2-dipiperidinoethane in the presence of a palladium catalyst. The reaction yields the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
1,1'-(1,4-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.
Propiedades
IUPAC Name |
1-[3-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2.2ClH/c1-3-15-23(16-4-1)19-7-9-21-11-13-22(14-12-21)10-8-20-24-17-5-2-6-18-24;;/h11-14H,1-6,15-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTQJQVKTVVOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=C(C=C2)C#CCN3CCCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)
![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![1-(3-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4963049.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)

![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![[(2S)-1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4963070.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)